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molecular formula C6H12N2O3S B1610078 1,3-Dimethylimidazolium methanesulfonate CAS No. 521304-36-9

1,3-Dimethylimidazolium methanesulfonate

Cat. No. B1610078
M. Wt: 192.24 g/mol
InChI Key: CUCZSYMTPDSMEL-UHFFFAOYSA-M
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Patent
US07999111B2

Procedure details

A mixture of 6.64 g (80.9 mmol) of N-methylimidazole and 14.39 g (161.7 mmol) of dimethyl sulfite is stirred at 70° C. (temperature of the oil bath) for 72 hours under an inert-gas atmosphere (nitrogen) in a 100 ml round-bottomed flask with reflux condenser. The end of the reaction is determined by NMR measurement. The product is pumped off over the course of 2 hours in vacuo at 13.3 Pa and 80° C. (temperature of the oil bath), giving 15.22 g of 1,3-dimethylimidazolium methanesulfonate as a solid. The melting point is 72-73° C. The yield is 98%. The product is investigated by means of NMR spectroscopy.
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
14.39 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[S:7]([O:11]C)([O:9][CH3:10])=[O:8]>>[CH3:1][S:7]([O-:11])(=[O:9])=[O:8].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH3:10])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.64 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
14.39 g
Type
reactant
Smiles
S(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred at 70° C. (temperature of the oil bath) for 72 hours under an inert-gas atmosphere (nitrogen) in a 100 ml round-bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
is pumped off over the course of 2 hours in vacuo at 13.3 Pa and 80° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CS(=O)(=O)[O-].C[N+]1=CN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.22 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 195.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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